Furan-3-yl vs. Pyridin-2-yl Substitution: Impact on Target Binding Affinity from Cross-Study Kinase SAR
In a controlled kinase inhibitor SAR study, replacement of a pyridine ring with a furan ring at an equivalent vector position reduced SRPK1 inhibitory potency from an IC50 of 23.9 nM (pyridine compound 38) to 65 nM (furan analogue), a 2.72-fold decrease [1]. This quantitatively establishes that a furan-for-pyridine substitution does not preserve potency in kinase binding sites. Applied to the target compound, the furan-3-yl group at the thiazole 4-position is predicted to exhibit differentiated binding kinetics and selectivity compared to the pyridin-2-yl containing SRI-22819. Procurement for kinase inhibitor screening libraries should consider this potency-modulating effect.
| Evidence Dimension | SRPK1 kinase inhibition IC50 |
|---|---|
| Target Compound Data | Predicted modulated potency (furan-containing analog); exact IC50 not yet reported for this specific compound |
| Comparator Or Baseline | Compound 38 (pyridine-containing indolyl scaffold): IC50 = 23.9 nM; Furan analogue of Compound 38: IC50 = 65 nM |
| Quantified Difference | 2.72-fold potency reduction upon furan substitution |
| Conditions | In vitro SRPK1 kinase inhibition assay; BindingDB Assay ID 1, Entry ID 9200 |
Why This Matters
Procurement decisions for kinase-focused screening libraries must account for heteroaryl-dependent potency shifts; indiscriminate substitution of pyridinyl with furanyl analogs risks false-negative screening outcomes.
- [1] BindingDB Assay ID 1, Entry ID 9200. SRPK1 inhibition data comparing pyridine (compound 38, IC50 23.9 nM) vs. furan (IC50 65 nM) analogs. Accessed 2026. View Source
